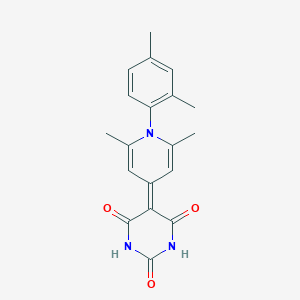
5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules known for their versatile chemical properties and reactivity, often used in organic synthesis and medicinal chemistry. While the specific compound "5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione" does not have direct references in the searched literature, insights can be drawn from studies on similar compounds.
Synthesis Analysis
Synthesis of compounds structurally related to "this compound" often involves multicomponent reactions, demonstrating high efficiency and atom economy. For example, Ryzhkova et al. (2023) elaborated on a simple and efficient tandem Knoevenagel–Michael protocol for synthesizing a compound with pyrimidine-2,4,6-trione as a core structure (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this family has been characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, confirming the expected framework and functional groups. For instance, Barakat et al. (2015) confirmed the 3D structure of a related compound through X-ray structure determination and DFT calculations (Barakat et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating properties such as free rotation around bonds linking heterocyclic moieties and forming supramolecular structures through hydrogen bonding. A study by Rezende et al. (2005) detailed the supramolecular structures of five related compounds, highlighting their ability to form hydrogen-bonded chains (Rezende et al., 2005).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- The compound 5-[(1,3-dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5(6H)-ylidene)-(methylthio)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate has been synthesized and further processed through protonation, oxidation, and elimination steps, leading to the generation of zwitterionic derivatives. The crystal structures of intermediate compounds have been examined in detail (Al-Sheikh et al., 2009).
- A study has discussed the structural characteristics of 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and its amino derivatives. The molecules in some derivatives are linked into chains or frameworks through specific hydrogen bonds, showcasing a varied range of molecular interactions (da Silva et al., 2005).
Interactions and Binding Studies
- An efficient synthesis method for 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones has been developed. These compounds exhibit free rotation around a bond linking two heterocyclic moieties and show binding properties with the milk protein β-lactoglobulin, indicating potential biochemical interactions (Sepay et al., 2016).
Molecular Modeling and Drug Development Potential
- A comprehensive chemical shift assignment and molecular modeling study of two chromene derivatives revealed their potential as DNA intercalators, suggesting their applicability in developing new anticancer drugs. This study emphasizes the importance of understanding molecular structures in drug design (Rubim de Santana et al., 2020).
Propiedades
IUPAC Name |
5-[1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-10-5-6-15(11(2)7-10)22-12(3)8-14(9-13(22)4)16-17(23)20-19(25)21-18(16)24/h5-9H,1-4H3,(H2,20,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJPDJZYQAARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C3C(=O)NC(=O)NC3=O)C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)
![Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride](/img/structure/B2492691.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)
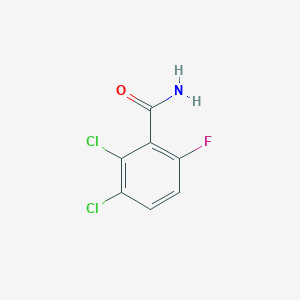
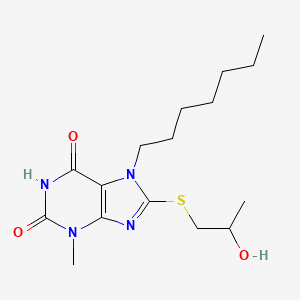
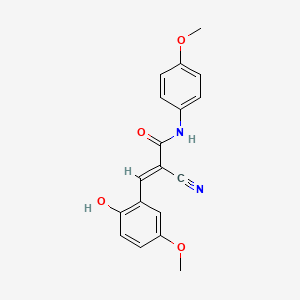
![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)
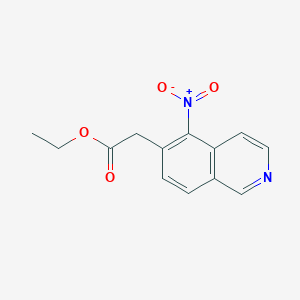
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

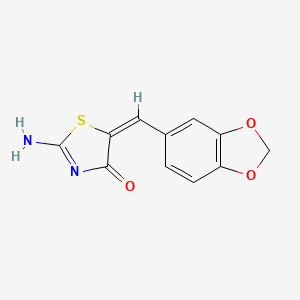
![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)
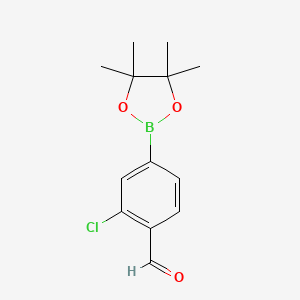
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)